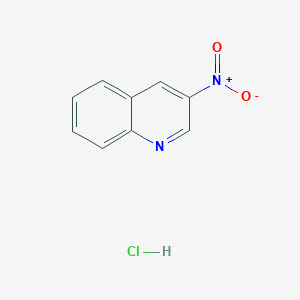

3-Nitroquinoline hydrochloride

Description

Properties

IUPAC Name |

3-nitroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJLTIHXRGEAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinoline hydrochloride typically involves the nitration of quinoline. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position. The reaction is carried out under controlled temperatures to ensure the selective nitration of the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products:

Reduction: 3-Aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Nitroquinoline hydrochloride has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of 3-nitroquinoline exhibit antiproliferative effects against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR).

Case Study: Anticancer Activity

A study designed and synthesized novel 3-nitroquinoline derivatives, evaluating their inhibitory activity against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. The results demonstrated several compounds with IC50 values in the micromolar to nanomolar range, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-NQ1 | A431 | 0.5 |

| 3-NQ2 | MDA-MB-468 | 0.8 |

| 3-NQ3 | A431 | 0.6 |

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various quinoline derivatives. Its nitro group allows for further modifications through reduction or substitution reactions.

Synthesis Pathways

- Reduction : Conversion to aminoquinoline derivatives is commonly achieved using stannous chloride, yielding high percentages of amino products .

- Substitution : The compound can undergo nucleophilic substitution reactions to introduce different functional groups, enhancing its utility in creating diverse chemical entities .

Asymmetric Catalysis

Recent advancements have shown that 3-nitroquinoline can be utilized in asymmetric transfer hydrogenation reactions, leading to high enantioselectivity in the production of chiral compounds. This application is particularly valuable in pharmaceuticals where chirality is crucial for drug efficacy.

Experimental Results

A study reported the use of 3-nitroquinoline in a catalytic system that yielded products with enantiomeric excesses (ee) exceeding 99% under optimized conditions .

| Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 2-Ar-3-NQ | 78 | 99 |

| 2-Furan-2-yl-NQ | 80 | 80 |

Industrial Applications

Beyond medicinal applications, this compound is also used in the dye and pigment industry due to its vibrant color properties. Its derivatives can serve as precursors for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitroquinoline hydrochloride involves its interaction with molecular targets such as EGFR. The nitro group at the 3-position enhances its binding affinity to the receptor, leading to the inhibition of kinase activity. This inhibition disrupts signal transduction pathways that regulate cell proliferation and differentiation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

3-Nitroquinoline 1-Oxide

- Structure: C₉H₆N₂O₃, monoclinic crystal system (space group P21/n), with two independent molecules per asymmetric unit .

- Properties : The oxide group at position 1 alters electronic distribution compared to the hydrochloride form. Crystallographic parameters include a = 8.7156 Å, b = 9.4003 Å, c = 19.8188 Å, and V = 1610.12 ų .

- Applications : Primarily used as a precursor in dye synthesis, plastics, and explosives. Its nitro group participates in organic reactions as a nitrone synthon .

3-(Chloromethyl)quinoline Hydrochloride

- Structure : C₁₀H₉Cl₂N (MW: 214.09 g/mol), featuring a chloromethyl (-CH₂Cl) substituent at position 3 .

- Properties : The chloromethyl group enhances reactivity in nucleophilic substitutions, making it a versatile building block in pharmaceutical synthesis.

- Applications: Key intermediate for introducing quinoline moieties into anticancer agents and materials science applications .

6-Chloro-3-nitroquinoline Derivatives

- Examples: 2-Amino-6-chloro-3-methylquinoline (C₁₀H₉ClN₂, MW: 192.64 g/mol) . 2-Chloro-6-methylquinoline-3-methanol (C₁₁H₁₀ClNO, MW: 207.66 g/mol) .

- Properties: Chloro and nitro substituents at positions 6 and 3 create steric and electronic effects distinct from 3-nitroquinoline hydrochloride.

- Applications: Explored for antimicrobial and antitumor activities, though less potent against EGFR compared to 3-nitroquinoline derivatives .

3-(3-Nitrophenoxy)azetidine Hydrochloride

- Structure: Azetidine ring substituted with a 3-nitrophenoxy group (CAS: 1373253-27-0) .

- Properties: The smaller azetidine ring (4-membered) increases ring strain, altering reactivity compared to quinoline derivatives.

- Applications: Primarily used in R&D for exploring novel heterocyclic frameworks .

7-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structure: Partially saturated quinoline ring with a chloro substituent (CAS: 90562-34-8) .

- Properties: Saturation of the quinoline ring reduces aromaticity, impacting binding to biological targets.

- Applications : Intermediate in synthesizing antipsychotic and antidepressant agents .

Data Table: Structural and Functional Comparison

Key Research Findings

- Anticancer Activity: this compound derivatives exhibit superior EGFR inhibition compared to other quinoline analogs due to optimal nitro group positioning .

- Reactivity: The nitro group in 3-nitroquinoline facilitates cyclization reactions (e.g., pyrrolo[3,4-c]quinoline formation), unlike chloro or methyl substituents in analogs .

- Solubility : Hydrochloride salts generally enhance aqueous solubility, critical for bioavailability in drug development .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-nitroquinoline hydrochloride in experimental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol combined with phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) in a 30:70 ratio. Optimize detection at UV wavelengths between 200–210 nm, as demonstrated for structurally similar hydrochlorides . Validate the method via linearity (1–10 μg·mL⁻¹ range), recovery (98–102%), and precision (RSD <2%) testing.

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

- Protocol : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential hydrolysis or thermal instability, as observed with related quinuclidinone hydrochlorides . Conduct regular purity checks via NMR or mass spectrometry.

Q. What synthetic routes are validated for producing high-purity this compound?

- Approach : Nitration of quinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by hydrochloride salt formation via HCl gas saturation in anhydrous ethanol. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the photostability of this compound under varying light conditions?

- Experimental Design : Expose samples to UV (254 nm), visible, and dark conditions in controlled environmental chambers. Use HPLC to quantify degradation products and kinetic modeling (e.g., zero/first-order) to determine rate constants. Include controls with inert matrices (e.g., cellulose) to isolate light-induced effects. Reference guidelines for variable isolation and reproducibility from NRC frameworks .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Analysis Framework :

- Reproducibility : Validate assays using standardized cell lines (e.g., HeLa or HEK293) and dose-response curves (IC₅₀ calculations).

- Contextual Factors : Control for pH (e.g., 7.4 vs. tumor microenvironment pH 6.5) and solvent effects (DMSO concentration ≤0.1%).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers. Document all parameters per NIH preclinical guidelines .

Q. How can in vitro models be optimized to study the mechanism of action of this compound in cancer cell lines?

- Model Development :

- Use 3D spheroid cultures or organoids to mimic tumor microenvironments.

- Combine with metabolomics (LC-MS) to track nitro-reduction pathways and ROS generation.

- Validate findings using siRNA knockdown of suspected molecular targets (e.g., NAD(P)H quinone oxidoreductase 1). Reference experimental design principles from burn therapeutic hydrogel studies .

Q. What computational methods predict the solubility and bioavailability of this compound in physiological systems?

- In Silico Workflow :

- Apply quantitative structure-activity relationship (QSAR) models using software like Schrödinger or MOE.

- Simulate partition coefficients (logP) and solubility via COSMO-RS theory.

- Cross-validate predictions with experimental shake-flask assays (pH 1.2–7.4 buffers) .

Data Management and Validation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality Control :

- Implement in-process monitoring (e.g., in-line FTIR for nitro group detection).

- Characterize batches via DSC (melting point ±2°C) and elemental analysis (C, H, N ±0.3%).

- Use statistical process control (SPC) charts to track purity trends .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.